molecular formula C17H23NO5 B356050 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925161-43-9

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B356050
CAS No.: 925161-43-9
M. Wt: 321.4g/mol
InChI Key: AOMPZGUGHVKHGF-UHFFFAOYSA-N
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Description

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C17H23NO5. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and an anilino group substituted with a 2-methoxyethoxy moiety. It is primarily used in proteomics research and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the anilino intermediate, which is then reacted with cyclohexanecarboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, further influencing biological pathways. These interactions make the compound valuable for studying protein-ligand interactions and enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid
  • 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclopentanecarboxylic acid

Uniqueness

Compared to similar compounds, 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid has a unique cyclohexane ring structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in studying specific biological interactions and developing novel chemical entities .

Properties

IUPAC Name

2-[[3-(2-methoxyethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-22-9-10-23-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17(20)21/h4-6,11,14-15H,2-3,7-10H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMPZGUGHVKHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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